molecular formula C9H6O4 B1431861 4-Hydroxybenzofuran-5-carboxylic acid CAS No. 487-56-9

4-Hydroxybenzofuran-5-carboxylic acid

Cat. No. B1431861
CAS RN: 487-56-9
M. Wt: 178.14 g/mol
InChI Key: UCRGNGLRQIWOTB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Hydroxybenzofuran-5-carboxylic acid is C9H6O4. The compound has a molecular weight of 178.14 g/mol. The IUPAC name for this compound is 4-hydroxy-1-benzofuran-5-carboxylic acid .


Physical And Chemical Properties Analysis

4-Hydroxybenzofuran-5-carboxylic acid is a white or yellowish crystalline powder with a melting point of 178°C. It has a molecular weight of 178.14 g/mol . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Pharmaceutical Synthesis

Benzofuran compounds, including derivatives like 4-Hydroxybenzofuran-5-carboxylic acid, are recognized for their extensive pharmaceutical applications. They serve as key intermediates in the synthesis of various drugs due to their bioactive properties .

Antibacterial Agents

Recent research has focused on benzofuran scaffolds for developing new antimicrobial agents. These compounds have shown promise in combating antibiotic resistance, which is a major global health issue .

Organic Synthesis

Benzofurans are used in organic synthesis reactions, such as in the improved and scalable synthesis of 6-hydroxybenzofuran. These reactions are crucial for producing high yields of desired compounds for further application in various fields .

Chemical Research

In chemical research, benzofuran derivatives are utilized for designing and synthesizing new compounds with potential applications in medicine and materials science .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It’s known that benzofuran compounds interact with their targets leading to changes that result in their biological activities . More research is needed to elucidate the specific interactions of 4-Hydroxybenzofuran-5-carboxylic acid with its targets.

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways, leading to their diverse pharmacological activities . More research is needed to identify the specific pathways affected by 4-Hydroxybenzofuran-5-carboxylic acid.

Result of Action

Benzofuran compounds are known to have diverse pharmacological activities, indicating a wide range of potential molecular and cellular effects . More research is needed to elucidate these effects for 4-Hydroxybenzofuran-5-carboxylic acid.

properties

IUPAC Name

4-hydroxy-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-8-5-3-4-13-7(5)2-1-6(8)9(11)12/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRGNGLRQIWOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901285686
Record name 4-Hydroxy-5-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

487-56-9
Record name 4-Hydroxy-5-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-5-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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